Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is a compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone typically involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced synthetic methodologies that exploit stereoselective ring-retentive, metal-catalyzed, and organocatalytic additions to cyclopropenes .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols .
Scientific Research Applications
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring imposes conformational rigidity, which can influence its binding to biological targets and its overall pharmacological activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar in structure but lacks the additional phenyl group on the cyclopropane ring.
Cyclopropyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is unique due to its specific stereochemistry and the presence of both cyclopropane and phenyl groups. This combination imparts distinct chemical and biological properties that are not observed in simpler cyclopropane derivatives .
Properties
IUPAC Name |
cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(10-6-7-10)12-8-11(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKICNNXXYMZDG-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.